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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzophenone

CAS No.: 56107-02-9

Cat. No.: B1581017 Get Quote

Executive Summary & Chemical Profile[1][2][3][4]
4-Chloro-3-nitrobenzophenone (4-C-3-NBP) is a high-value electrophilic scaffold used

primarily in the synthesis of fused nitrogen heterocycles, including benzimidazoles,

quinoxalines, and 1,4-benzodiazepines.[1] Its utility stems from the "push-pull" electronic

environment created by the ortho-nitro and para-benzoyl groups, which render the chlorine

atom highly labile to Nucleophilic Aromatic Substitution (

).[1]

Unlike simple aryl halides, 4-C-3-NBP allows for regiospecific introduction of amines followed

by reductive cyclization, making it a critical intermediate for kinase inhibitors and CNS-active

agents.[1]
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Property Specification

CAS Number 56107-02-9

Molecular Formula

Molecular Weight 261.66 g/mol

Appearance Light orange to yellow crystalline powder

Melting Point 104.0 – 108.0 °C

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Hazards (GHS)
Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE

3 (H335)

Reactivity Landscape: The Activated Core
The strategic value of 4-C-3-NBP lies in its ability to serve as a masked o-phenylenediamine.[1]

The reaction logic follows a strict order of operations:

Activation: The

group (ortho) and Benzoyl group (para) withdraw electron density, activating the C-Cl bond.
[1]

Substitution (

): A primary amine displaces the chlorine.[1]

Reduction: The nitro group is reduced to an amine.[1][2]

Cyclization: The resulting vicinal diamine reacts with electrophiles (acids, aldehydes, or

dicarbonyls) to close the heterocyclic ring.

Visualizing the Synthetic Pathway
The following diagram illustrates the divergent pathways accessible from this single precursor.
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Figure 1: Divergent synthetic pathways from 4-Chloro-3-nitrobenzophenone.[1] The scaffold

serves as a gateway to three distinct heterocyclic classes.

Application Protocols
Protocol A: Synthesis of 1-Substituted-5-
Benzoylbenzimidazoles
This route is preferred for generating libraries of kinase inhibitors where the N1-substituent is

variable.[1]

Mechanism:

followed by reductive cyclization.[1]

Step 1: Nucleophilic Substitution[1][3]
Dissolve: 1.0 eq (2.62 g) of 4-Chloro-3-nitrobenzophenone in 25 mL of DMF.

Add Base: Add 1.2 eq of

or DIPEA.[1]

Add Nucleophile: Add 1.1 eq of the desired primary amine (e.g., methylamine, benzylamine).

Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The

starting material spot (
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) should disappear, replaced by a highly colored (yellow/orange) product spot.

Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]

Checkpoint: Yield should be >85%.[1] Product is 4-(alkylamino)-3-nitrobenzophenone.[1]

Step 2: One-Pot Reductive Cyclization
Note: This modern variation avoids isolating the air-sensitive diamine intermediate.[1]

Suspend: 1.0 eq of the nitro-amine from Step 1 in Ethanol/Water (4:1).[1]

Reagent: Add 3.0 eq of Iron powder and 0.5 eq of Ammonium Chloride (

).

Cyclizing Agent: Add 1.2 eq of the desired aldehyde (for 2-substituted benzimidazoles) or

Formic acid (for unsubstituted position 2).

Reflux: Heat to reflux for 4–6 hours.

Workup: Filter hot through Celite to remove iron residues. Evaporate solvent.[1]

Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Synthesis of 6-Benzoylquinoxalines
This protocol targets the 3,4-diaminobenzophenone intermediate, essential for quinoxaline

synthesis.[1]

Step 1: Formation of 3,4-Diaminobenzophenone[4][5][6]
Amination: React 4-C-3-NBP with ammonia (methanolic

) in a sealed pressure tube at 90°C for 6 hours to yield 4-amino-3-nitrobenzophenone.

Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%) and hydrogenate at

30 psi for 2 hours.
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Critical Caution: Avoid halogenated solvents during hydrogenation to prevent catalyst

poisoning.[1]

Product:3,4-Diaminobenzophenone.[1][4][5][6] (Unstable; use immediately or store under

inert gas).[1]

Step 2: Condensation[1][7]
Mix: Dissolve 1.0 eq of 3,4-diaminobenzophenone in Ethanol.

Add Electrophile: Add 1.0 eq of a 1,2-dicarbonyl compound (e.g., Glyoxal, Benzil, or Pyruvic

acid).[1]

Catalyst: Add catalytic Iodine (

, 5 mol%) or Acetic Acid (drops).

Condition: Stir at room temperature for 1 hour (for Glyoxal) or reflux for 3 hours (for Benzil).

Isolation: The quinoxaline usually precipitates upon cooling.[1] Filter and wash with cold

ethanol.[1]
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Issue Cause Solution

Low Yield in Step 1 (

)

Steric hindrance of the amine.

[1]

Increase temperature to

100°C; switch solvent to

DMSO or NMP.[1]

Dehalogenation
Over-reduction during Step 2.

[1]

If reducing the nitro group

before substitution (rare), do

not use Pd/C. Use

or

to preserve the Cl-Ar bond.[1]

Incomplete Cyclization
Wet solvents or oxidation of

diamine.[1]

Use anhydrous solvents.[1]

Perform the reduction and

cyclization in "One Pot"

(Protocol A, Step 2).

Tar formation Thermal decomposition.

4-C-3-NBP is thermally stable

up to ~100°C, but nitro-amines

can polymerize.[1] Keep

reaction temps <120°C.

Safety Critical (E-E-A-T)
Energetic Compounds: Nitro compounds can be explosive if distilled to dryness.[1] Always

check DSC data before scaling up >100g.

Skin Sensitization: 4-C-3-NBP is a potent sensitizer (H317).[1] Double-gloving (Nitrile) is

mandatory.[1]

Waste: Iron sludge from reduction contains heavy metals and organic residues; dispose of

as hazardous solid waste.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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